2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is an organic compound with a complex structure that includes a bromophenyl group, an ethoxy group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Acetylation: The final step involves the acetylation of the tetrahydroquinoline core, which can be achieved by reacting the compound with acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A simpler compound with a bromophenyl group and an acetic acid moiety.
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the tetrahydroquinoline core.
Methyl 4-bromophenylacetate: Another related compound with a methyl ester group instead of an ethyl ester.
Uniqueness
2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is unique due to its combination of a bromophenyl group, an ethoxy group, and a tetrahydroquinoline core. This unique structure imparts specific chemical properties and potential biological activities that are not observed in simpler related compounds.
Properties
Molecular Formula |
C21H24BrNO3 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-6-ethoxy-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C21H24BrNO3/c1-5-25-16-10-11-18-17(12-16)20(26-13(2)24)21(3,4)19(23-18)14-6-8-15(22)9-7-14/h6-12,19-20,23H,5H2,1-4H3 |
InChI Key |
JTMJWQFQFQGGFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C(C2OC(=O)C)(C)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.